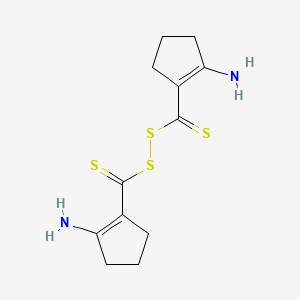
(2-Aminocyclopentene-1-carbothioyl)sulfanyl 2-aminocyclopentene-1-carbodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Aminocyclopentene-1-carbothioyl)sulfanyl 2-aminocyclopentene-1-carbodithioate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes two aminocyclopentene rings connected by a carbothioyl and carbodithioate linkage. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminocyclopentene-1-carbothioyl)sulfanyl 2-aminocyclopentene-1-carbodithioate typically involves the reaction of 2-aminocyclopentene with thiocarbonyl and dithiocarbonyl reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by transition metal catalysts to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification, and final synthesis. The process is optimized for large-scale production, ensuring high purity and yield. Techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Aminocyclopentene-1-carbothioyl)sulfanyl 2-aminocyclopentene-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbothioyl and carbodithioate groups to thiols.
Substitution: Nucleophilic substitution reactions can replace the amino groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild to moderate temperatures and may require the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound. These products have diverse applications in various fields of research .
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Aminocyclopentene-1-carbothioyl)sulfanyl 2-aminocyclopentene-1-carbodithioate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating biological pathways and mechanisms .
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound is used in the development of advanced materials and coatings. Its chemical stability and reactivity make it suitable for applications in electronics, coatings, and adhesives .
Mécanisme D'action
The mechanism of action of (2-Aminocyclopentene-1-carbothioyl)sulfanyl 2-aminocyclopentene-1-carbodithioate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Aminocyclopentene-1-carbothioyl sulfide
- 2-Aminocyclopentene-1-carbodithioate
- Cyclopentene-1-carbothioyl sulfide
Uniqueness
Compared to similar compounds, (2-Aminocyclopentene-1-carbothioyl)sulfanyl 2-aminocyclopentene-1-carbodithioate exhibits unique properties due to the presence of both carbothioyl and carbodithioate groups.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Continued exploration of this compound may lead to new discoveries and advancements in various fields.
Propriétés
Numéro CAS |
64487-57-6 |
|---|---|
Formule moléculaire |
C12H16N2S4 |
Poids moléculaire |
316.5 g/mol |
Nom IUPAC |
(2-aminocyclopentene-1-carbothioyl)sulfanyl 2-aminocyclopentene-1-carbodithioate |
InChI |
InChI=1S/C12H16N2S4/c13-9-5-1-3-7(9)11(15)17-18-12(16)8-4-2-6-10(8)14/h1-6,13-14H2 |
Clé InChI |
SPZDBFZHUCNYLS-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=C(C1)N)C(=S)SSC(=S)C2=C(CCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,8S)-bicyclo[6.1.0]nona-3,5-diene](/img/structure/B14501999.png)




![N-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]octadec-9-enamide](/img/structure/B14502023.png)
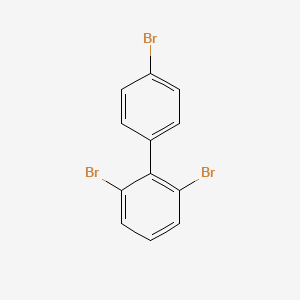
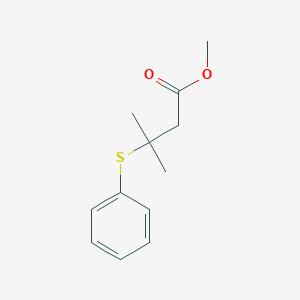
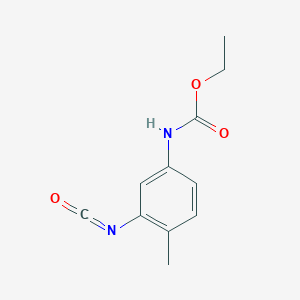
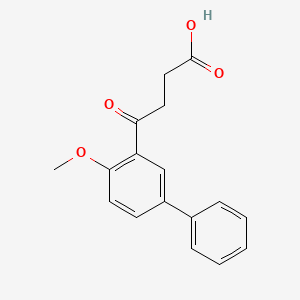
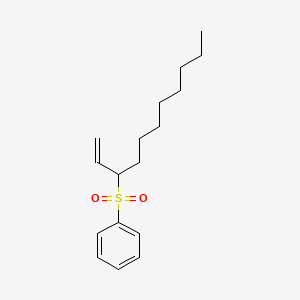
![5-[2-(4-Iodophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonic acid](/img/structure/B14502057.png)
![1-[3-(4-Chlorophenyl)sulfanyloctyl]imidazole;oxalic acid](/img/structure/B14502059.png)
![2-Butenedioic acid, 2-[(4-methylphenyl)thio]-, dimethyl ester, (Z)-](/img/structure/B14502063.png)
